molecular formula C10H13Cl2N3O2 B13534011 2-amino-3-(1H-indazol-3-yl)propanoicaciddihydrochloride

2-amino-3-(1H-indazol-3-yl)propanoicaciddihydrochloride

Cat. No.: B13534011
M. Wt: 278.13 g/mol
InChI Key: DMZQQLGVEKOSIR-UHFFFAOYSA-N
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Description

2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride typically involves the formation of the indazole ring followed by the introduction of the amino and propanoic acid groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the amino group through reductive amination or similar reactions. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(1H-indol-3-yl)propanoic acid: Similar structure but with an indole ring instead of an indazole ring.

    2-amino-3-(1H-pyrazol-3-yl)propanoic acid: Contains a pyrazole ring instead of an indazole ring.

    2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride: A methyl-substituted derivative of the compound.

Uniqueness

2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride is unique due to its specific indazole structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

2-amino-3-(2H-indazol-3-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C10H11N3O2.2ClH/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9;;/h1-4,7H,5,11H2,(H,12,13)(H,14,15);2*1H

InChI Key

DMZQQLGVEKOSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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